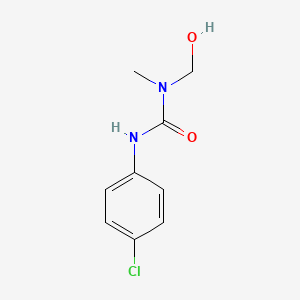
N'-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a methyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with formaldehyde and methyl isocyanate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of N’-(4-Chlorophenyl)-N-(carboxymethyl)-N-methylurea.
Reduction: Formation of N’-(phenyl)-N-(hydroxymethyl)-N-methylurea.
Substitution: Formation of N’-(4-Hydroxyphenyl)-N-(hydroxymethyl)-N-methylurea or N’-(4-Aminophenyl)-N-(hydroxymethyl)-N-methylurea.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea can be compared with other similar compounds, such as:
N’-(4-Chlorophenyl)-N-methylurea: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
N’-(4-Hydroxyphenyl)-N-(hydroxymethyl)-N-methylurea: Contains a hydroxyl group instead of a chlorine atom, which can influence its chemical properties and interactions.
N’-(4-Aminophenyl)-N-(hydroxymethyl)-N-methylurea:
The uniqueness of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
84640-48-2 |
|---|---|
分子式 |
C9H11ClN2O2 |
分子量 |
214.65 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-(hydroxymethyl)-1-methylurea |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(6-13)9(14)11-8-4-2-7(10)3-5-8/h2-5,13H,6H2,1H3,(H,11,14) |
InChIキー |
RTTDYMSTPLHTNA-UHFFFAOYSA-N |
正規SMILES |
CN(CO)C(=O)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


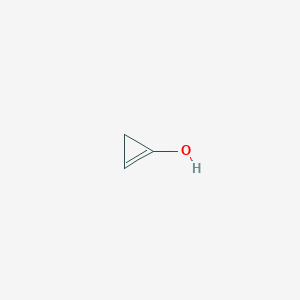
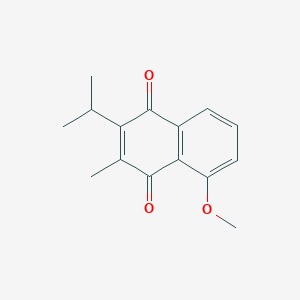
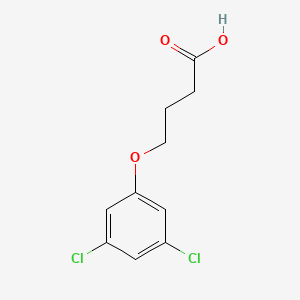
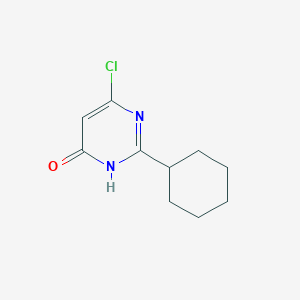
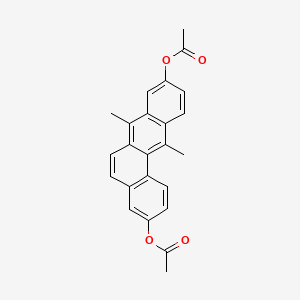

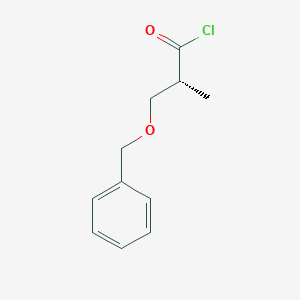
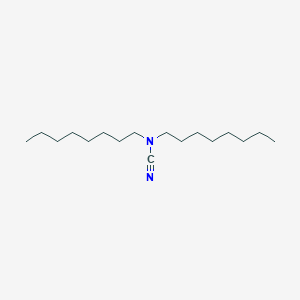
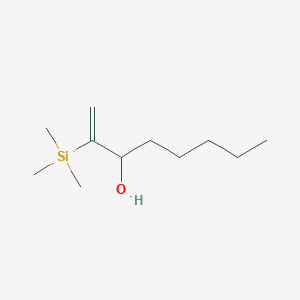
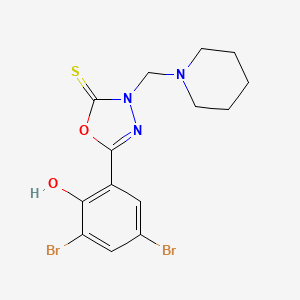

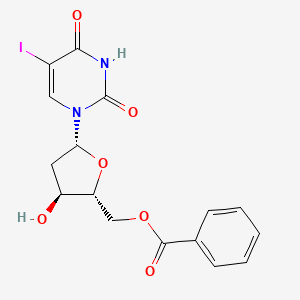
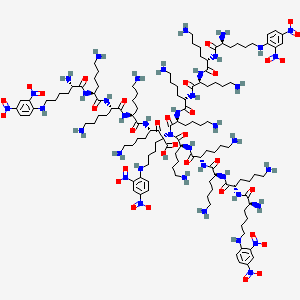
![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)
